Tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate
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Overview
Description
Tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate: is a complex organic compound characterized by its bromo and trifluoromethoxy functional groups attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate typically involves multiple steps, starting with the bromination of indole followed by trifluoromethoxylation. The reaction conditions often require the use of strong brominating agents and trifluoromethoxylation reagents under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indoles with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its bromo and trifluoromethoxy groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its unique structure allows it to interact with specific biomolecules, aiding in the understanding of biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable precursor in drug synthesis.
Industry: In the chemical industry, This compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.
Mechanism of Action
The mechanism by which Tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Tert-butyl 3-bromo-5-(trifluoromethoxy)benzoate
Tert-butyl 5-bromo-3-(trifluoromethoxy)indole-1-carboxylate
Uniqueness: Tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate is unique due to its specific arrangement of bromo and trifluoromethoxy groups on the indole ring. This arrangement provides distinct chemical properties and reactivity compared to similar compounds.
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Properties
Molecular Formula |
C14H13BrF3NO3 |
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Molecular Weight |
380.16 g/mol |
IUPAC Name |
tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate |
InChI |
InChI=1S/C14H13BrF3NO3/c1-13(2,3)22-12(20)19-5-4-8-6-9(15)11(7-10(8)19)21-14(16,17)18/h4-7H,1-3H3 |
InChI Key |
YIFCQCOCCLSZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)OC(F)(F)F)Br |
Origin of Product |
United States |
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